molecular formula C10H14N2O2 B112431 2-Amino-2-(4-dimethylaminophenyl)acetic acid CAS No. 29884-03-5

2-Amino-2-(4-dimethylaminophenyl)acetic acid

Cat. No.: B112431
CAS No.: 29884-03-5
M. Wt: 194.23 g/mol
InChI Key: ZFEBPWVKGQEONY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-dimethylaminophenyl)acetic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-dimethylaminophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Another method involves the use of 4-dimethylaminophenylacetonitrile as a starting material. This compound can be hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-dimethylaminophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Amino-2-(4-dimethylaminophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-dimethylaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.

    2-Amino-2-(4-chlorophenyl)acetic acid:

Uniqueness

2-Amino-2-(4-dimethylaminophenyl)acetic acid is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-amino-2-[4-(dimethylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEBPWVKGQEONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283145
Record name 2-amino-2-(4-dimethylaminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-05-6, 29884-03-5
Record name NSC30085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-dimethylaminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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